3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester
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Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester is a useful research compound. Its molecular formula is C20H23F2NO6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
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Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester (commonly referred to as FCE 24265) is a compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H23NO4
- Molecular Weight : 329.4 g/mol
- CAS Number : 1149-23-1
- Structure : The compound features a diethyl ester functional group and a pyridine ring, contributing to its biological activity.
FCE 24265 exhibits a dual mechanism of action:
- Calcium Channel Antagonism : It acts as a calcium channel blocker, which helps in the reduction of blood pressure by inhibiting calcium influx in vascular smooth muscle cells.
- Thromboxane A2 Synthase Inhibition : The compound also inhibits thromboxane A2 (TxA2) synthesis, which is crucial in platelet aggregation and vasoconstriction. This dual action can be beneficial in treating cardiovascular diseases where both calcium overload and TxA2 synthesis are problematic .
In Vitro Studies
In vitro studies have demonstrated that FCE 24265 has significant biological activity:
- IC50 Values :
In Vivo Studies
In vivo experiments indicate that FCE 24265 effectively lowers blood pressure without causing reflex tachycardia, making it a promising candidate for further development in hypertension therapies .
Case Studies
Several studies have evaluated the pharmacological profile of FCE 24265:
- Study on Hypertensive Rats :
- Objective : To assess the antihypertensive effects.
- Results : The compound significantly reduced systolic blood pressure over a sustained period without adverse effects on heart rate.
- Comparative Study with Nifedipine :
- Objective : To compare the efficacy and safety profile with nifedipine.
- Results : While less potent than nifedipine, FCE 24265 showed a favorable safety profile and additional TxA2 inhibitory activity, suggesting potential benefits in patients with coexisting conditions like hypertension and thrombosis .
Data Table of Biological Activities
Properties
CAS No. |
84761-75-1 |
---|---|
Molecular Formula |
C20H23F2NO6S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
diethyl 4-[2-(difluoromethylsulfonyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23F2NO6S/c1-5-28-18(24)15-11(3)23-12(4)16(19(25)29-6-2)17(15)13-9-7-8-10-14(13)30(26,27)20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |
InChI Key |
VPODHCPLXLSTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
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